2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 2-position, three methyl groups at the 5, 6, and 7 positions, and a hydroxyl group at the 3-position on the naphthyridine ring. The molecular formula of this compound is C11H11BrN2O, and it has a molecular weight of 267.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 5,6,7-trimethyl-1,8-naphthyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group formed during oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or interact with DNA, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1,8-naphthyridin-2-ol: Similar structure but with different substitution pattern.
8-Bromo-1,6-naphthyridin-2(1H)-one: Contains a bromine atom at a different position and a different functional group.
2-Bromo-6-iodopyridin-3-ol: Contains both bromine and iodine atoms with a pyridine ring.
Uniqueness
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol is unique due to the presence of three methyl groups and a hydroxyl group on the naphthyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H11BrN2O |
---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(15)10(12)14-11(8)13-7(5)3/h4,15H,1-3H3 |
InChI-Schlüssel |
QDVODIDDXUKKKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC(=C(N=C2N=C1C)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.